2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)-
Description
The compound 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)- (CAS synonyms: 1-[(4-Ethoxyphenyl)methyl]dihydro-2,4(1H,3H)-pyrimidinedione) features a pyrimidinedione core structure with a 4-ethoxybenzyl substitution at position 1. The 4-ethoxybenzyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability .
Properties
CAS No. |
55383-99-8 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-11-5-3-10(4-6-11)9-15-8-7-12(16)14-13(15)17/h3-6H,2,7-9H2,1H3,(H,14,16,17) |
InChI Key |
AXXKQDRYWZMKRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 2,4(1H,3H)-Pyrimidinedione derivatives typically involves the construction of the dihydropyrimidine ring followed by the introduction of the substituted benzyl group at the N1 position. For the 4-ethoxyphenylmethyl substituent, the synthesis generally proceeds via:
Step 1: Formation of the dihydropyrimidine core
This is commonly achieved through a Biginelli-type multicomponent condensation reaction involving an aldehyde, a β-ketoester or diketone, and urea or thiourea under acidic or catalytic conditions. The reaction forms the 2,4-dioxo-1,2,3,4-tetrahydropyrimidine scaffold.Step 2: N1-alkylation with 4-ethoxybenzyl halide
The dihydropyrimidinedione intermediate is then alkylated at the N1 nitrogen using 4-ethoxybenzyl bromide or chloride under basic conditions (e.g., potassium carbonate in DMF or acetone) to yield the target compound.
This two-step approach is favored for its modularity, allowing variation of the benzyl substituent by changing the benzyl halide reagent.
Alternative Synthetic Approaches
One-pot multicomponent reactions : Recent advances have demonstrated that microwave-assisted one-pot syntheses can efficiently generate dihydropyrimidinedione derivatives with high yields and reduced reaction times. In such protocols, all reactants (urea, aldehyde, and β-ketoester) are combined with the benzyl halide under microwave irradiation, promoting rapid cyclization and alkylation in a single step.
Catalytic hydrogenation and reduction : For derivatives requiring further functionalization, catalytic hydrogenation of nitro or nitroso intermediates followed by alkylation can be employed to introduce the 4-ethoxybenzyl group.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, DMF, or Acetone | Ethanol preferred for Biginelli reaction |
| Catalyst | Acid catalysts (HCl, p-TsOH) or Lewis acids | Acid catalysis promotes ring closure |
| Temperature | 80–120 °C (conventional) or microwave (100–150 °C) | Microwave reduces reaction time significantly |
| Reaction Time | 4–8 hours (conventional) or 10–30 minutes (microwave) | Microwave-assisted synthesis improves yield and purity |
| Base for Alkylation | K2CO3, NaH, or Cs2CO3 | Strong bases favor N1-alkylation |
| Alkylating Agent | 4-Ethoxybenzyl bromide or chloride | Bromide generally more reactive |
Purification and Characterization
Purification is typically achieved by recrystallization from ethanol or ethyl acetate or by chromatographic techniques (silica gel column chromatography) to obtain high-purity product.
Characterization involves:
- Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the substitution pattern and ring integrity.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Infrared Spectroscopy (IR) to verify functional groups (carbonyl stretches at ~1700 cm⁻¹).
- Elemental Analysis to confirm composition.
Comparative Data Table: Preparation Parameters of Pyrimidinedione Derivatives with Different Benzyl Substituents
Research Findings and Advances
Microwave-assisted synthesis has been shown to significantly improve the efficiency of pyrimidinedione preparation, reducing reaction times from several hours to under 30 minutes while increasing yields up to 90% with high purity confirmed by GC-MS analysis.
Solvent-free and catalyst-free protocols have been explored to enhance green chemistry aspects, using grinding techniques or solid acid catalysts to promote the Biginelli reaction and subsequent alkylation.
Catalyst selection impacts yield and selectivity; Lewis acids such as ytterbium triflate have been reported to improve cyclization efficiency and reduce side reactions.
Alkylation specificity at the N1 position is critical; reaction conditions must be optimized to avoid O-alkylation or multiple substitutions.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyphenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Pyrimidinedione Derivatives
Market and Industrial Relevance
- Uracil Derivatives : Global consumption data (1997–2046) for uracil (parent compound) indicate its widespread use in agrochemicals and nucleoside analogs, suggesting a robust market for modified pyrimidinediones .
- Safety Profiles : Compounds like 6-ethynyl-1-[(2-hydroxyethoxy)methyl]-5-methyl- (CAS 125056-89-5) require stringent safety protocols due to reactivity of ethynyl groups .
Q & A
Q. What are the established synthetic routes for preparing 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)-, and what methodological considerations ensure reproducibility?
The compound is synthesized via modifications of the Biginelli reaction, a one-pot multicomponent reaction involving urea derivatives (e.g., dihydrouracil), aldehydes (e.g., 4-ethoxybenzaldehyde), and β-keto esters. Acid catalysts like HCl or Lewis acids (e.g., FeCl₃) are critical for cyclocondensation. Post-synthesis purification typically involves recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients. Yield optimization requires strict control of stoichiometry, temperature (80–100°C), and reaction time (12–24 hours) .
Q. How is structural characterization of this compound performed to confirm its identity and purity?
Characterization relies on spectroscopic methods:
- NMR (¹H, ¹³C, DEPT-135) identifies substitution patterns (e.g., dihydro-1-((4-ethoxyphenyl)methyl) groups via aromatic protons at δ 6.8–7.2 ppm and ethoxy signals at δ 1.3–1.4 ppm).
- FT-IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹).
- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆N₂O₃: 248.1168). Single-crystal X-ray diffraction is recommended for absolute configuration determination if crystalline derivatives are obtainable .
Q. What preliminary biological screening approaches are recommended for assessing its therapeutic potential?
Initial screening includes:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Enzyme inhibition studies : Target dihydrofolate reductase (DHFR) or thymidylate synthase via UV-Vis kinetic assays.
- Cytotoxicity profiling : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values. Positive controls (e.g., trimethoprim for DHFR) and solvent controls (DMSO ≤1%) are essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies may arise from variations in substituent positioning, purity, or assay conditions. Mitigation strategies include:
- Re-synthesis and purification : Validate compound identity via comparative spectroscopy.
- Dose-response curves : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Computational docking : Model interactions with target proteins (e.g., DHFR active site) to identify structural determinants of activity. Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities .
Q. What advanced methodologies optimize the synthesis for higher enantiomeric purity or regioselectivity?
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-phosphoric acids) in Biginelli-type reactions to control stereochemistry.
- Microwave-assisted synthesis : Reduce reaction time (1–4 hours) and improve yield (15–20% increase) via controlled dielectric heating.
- Flow chemistry : Continuous-flow systems enhance reproducibility and scalability by minimizing side reactions .
Q. How can computational chemistry elucidate the electronic and steric effects of the 4-ethoxyphenyl substituent?
- DFT calculations (Gaussian 16, B3LYP/6-31G* basis set): Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular dynamics (MD) simulations : Study substituent flexibility in solvated environments (e.g., water, DMSO) using GROMACS.
- QSAR modeling : Correlate substituent parameters (Hammett σ, π-hydrophobicity) with bioactivity to guide structural modifications .
Q. What strategies are effective in analyzing degradation products or metabolic pathways of this compound?
- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC-MS/MS.
- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using UPLC-QTOF .
Methodological Tables
Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (FeCl₃) | 10 mol% | 75–85% |
| Temperature | 90°C | Maximizes rate |
| Solvent | Ethanol/water (3:1 v/v) | Reduces byproducts |
Table 2. Common Analytical Techniques for Structural Validation
| Technique | Critical Data Points | Reference |
|---|---|---|
| ¹H NMR | δ 4.2–4.5 (CH₂ of ether) | |
| HRMS | [M+H]⁺ = 248.1168 | |
| X-ray diffraction | Crystallographic R-factor <0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
